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Compound of Interest

Compound Name: Chelidamic Acid

Cat. No.: B3021461 Get Quote

Introduction

Chelidamic acid, also known as 4-oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a

heterocyclic organic compound with a variety of applications, including its use as a ligand in

coordination chemistry and as a building block in the synthesis of more complex molecules. A

thorough understanding of its structural and electronic properties is crucial for its application in

research and development. This technical guide provides a comprehensive overview of the key

spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS)—for chelidamic acid, along with detailed experimental protocols for data

acquisition.

Molecular Structure
Chelidamic acid has the chemical formula C₇H₅NO₅ and a molecular weight of 183.12 g/mol

(anhydrous basis). The structure consists of a 4-pyridone ring substituted with two carboxylic

acid groups at positions 2 and 6.

Spectroscopic Data
The following sections summarize the essential spectroscopic data for chelidamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.
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¹H NMR Data

Proton Chemical Shift (δ) in ppm Solvent

H-3, H-5 ~7.3 DMSO-d₆

¹³C NMR Data

Carbon Atom Chemical Shift (δ) in ppm Solvent

C-2, C-6 147.8 DMSO-d₆

C-3, C-5 119.5 DMSO-d₆

C-4 176.2 DMSO-d₆

COOH 164.1 DMSO-d₆

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Functional Group Vibrational Frequency (cm⁻¹) Intensity

O-H (Carboxylic Acid) 3400-2500 Broad

C=O (Ketone) ~1720 Strong

C=O (Carboxylic Acid) ~1680 Strong

C=C, C=N 1600-1450 Medium

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.
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Technique Parameter Value

Molecular Formula - C₇H₅NO₅

Molar Mass - 183.12 g/mol (anhydrous)

GC-MS (EI) Major Fragments (m/z) 139, 121

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for chelidamic
acid.

NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of chelidamic acid in 0.5-0.7 mL of a suitable deuterated

solvent (e.g., DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: 0-200 ppm.

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.

Data Analysis: Process the raw data using appropriate software. Compare the chemical shifts,

multiplicities, and integration values with established data for chelidamic acid.

Infrared (IR) Spectroscopy
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

ATR: Place a small amount of the solid sample directly on the ATR crystal.

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin

pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: Identify characteristic absorption bands for the functional groups in chelidamic
acid, such as O-H, C=O, and C=C/C-N bonds.

Mass Spectrometry
Sample Preparation: For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the

sample in a suitable solvent such as methanol or a water/acetonitrile mixture to a concentration

of approximately 1 mg/mL, then dilute to the low µg/mL or high ng/mL range. For Gas

Chromatography-Mass Spectrometry (GC-MS), derivatization (e.g., silylation) may be

necessary to increase volatility.

Instrumentation:
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LC-MS: A high-performance liquid chromatograph coupled to a mass spectrometer with an

electrospray ionization (ESI) source.

GC-MS: A gas chromatograph coupled to a mass spectrometer with an electron ionization

(EI) source.

LC-MS Parameters (ESI):

Ionization Mode: Positive or negative.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument.

Mass Range: m/z 50-500.

GC-MS Parameters (EI): *

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of Chelidamic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021461#spectroscopic-data-nmr-ir-ms-of-
chelidamic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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